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Compound of Interest

Compound Name: Methyl N-formylanthranilate

Cat. No.: B1584009 Get Quote

Methyl N-formylanthranilate, a key organic compound, holds a notable position in the

chemical industry, primarily recognized for its applications as a flavor and fragrance agent[1].

Its characteristic fruity, grape-like aroma makes it a valuable ingredient in perfumery and food

products[1]. The molecule itself is an amide derivative of methyl anthranilate, an ester of

anthranilic acid which is found naturally in essential oils like neroli and jasmine[2][3]. The

synthesis of methyl N-formylanthranilate is centered on the N-formylation of methyl

anthranilate, a reaction of fundamental importance in organic synthesis due to the prevalence

of the formamide group in pharmaceuticals and as a synthetic intermediate[4][5].

This guide provides a comprehensive exploration of the synthesis of methyl N-
formylanthranilate, focusing on the underlying reaction mechanism, the kinetics governing its

formation, and the experimental methodologies employed to study and optimize the process.

We will delve into the causal relationships behind synthetic choices, offering field-proven

insights for researchers, scientists, and professionals in drug development and fine chemical

production.

The Core Transformation: N-Formylation of Methyl
Anthranilate
The primary route to methyl N-formylanthranilate is the direct formylation of the amino group

of methyl anthranilate. This reaction involves the introduction of a formyl group (-CHO) onto the

nitrogen atom. A variety of formylating agents and catalytic systems can be employed, each

influencing the reaction's efficiency, mechanism, and kinetics.
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Common formylating agents include:

Formic Acid: The most direct and atom-economical formylating agent[4].

Acetic Formic Anhydride (AFA): A highly reactive agent, often generated in situ from formic

acid and acetic anhydride, which can achieve rapid and high-yield formylation[4].

Carbon Dioxide with a Reductant: A green chemistry approach where CO2 serves as a C1

source in the presence of a reducing agent like sodium borohydride or a hydrosilane[6][7][8].

The choice of reagent and catalyst is critical and is dictated by factors such as substrate

reactivity, desired yield, reaction conditions (temperature, solvent), and environmental

considerations.

Reaction Mechanism: An In-depth Analysis
The N-formylation of an aromatic amine like methyl anthranilate is fundamentally a nucleophilic

acyl substitution reaction. The mechanism varies slightly depending on the formylating agent

and catalyst but follows a general pathway.

Acid-Catalyzed Formylation using Formic Acid
When using formic acid, particularly with an acid catalyst, the reaction proceeds through the

activation of the formic acid's carbonyl group. This activation enhances the electrophilicity of

the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

A proposed mechanism is as follows:

Activation of Formic Acid: The catalyst (e.g., a Brønsted or Lewis acid) activates the formic

acid. In the case of an acid catalyst like sulfonic acid (SO₃H), the carbonyl oxygen of formic

acid is protonated. This protonation creates a highly electrophilic species[5].

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methyl anthranilate

attacks the activated carbonyl carbon of the protonated formic acid[5].

Tetrahedral Intermediate Formation: This attack results in the formation of a positively

charged tetrahedral intermediate.
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Proton Transfer: A proton is transferred from the nitrogen atom to one of the hydroxyl groups

of the intermediate.

Elimination of Water: The intermediate collapses, eliminating a molecule of water (a good

leaving group) and reforming the carbonyl double bond.

Deprotonation: The resulting protonated formamide is deprotonated to yield the final product,

methyl N-formylanthranilate, and regenerate the acid catalyst.

Figure 1: Proposed Mechanism for Acid-Catalyzed N-Formylation
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Caption: Figure 1: Proposed Mechanism for Acid-Catalyzed N-Formylation.

Alternative Catalytic Systems
Iodine Catalysis: Molecular iodine (I₂) can serve as an efficient catalyst for N-formylation

under solvent-free conditions[9]. The proposed mechanism suggests that in situ-generated

hydriodic acid (HI) acts as the true catalyst by protonating the formic acid, following a
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pathway similar to the one described above[9]. This method is advantageous due to the low

cost and low toxicity of iodine.

Metal-Based Catalysis: Various transition metal Lewis acids, such as ZnO, have been shown

to catalyze the formylation of amines with formic acid[4]. The Lewis acid coordinates to the

carbonyl oxygen, thereby activating the formic acid for nucleophilic attack without the need

for a strong Brønsted acid.

Reaction Kinetics: Understanding the Rate of
Formation
The rate of N-formylation is influenced by several key parameters. Understanding these factors

is crucial for optimizing reaction time, yield, and purity. Both the reaction rate and the overall

kinetics show a strong dependence on the nature of the amine substrate[6].

Key Factors Influencing Reaction Kinetics
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Factor Effect on Reaction Rate Rationale

Temperature Increases

Provides the necessary

activation energy for the

reaction. Optimized

temperatures are often

determined experimentally to

balance rate with potential side

reactions[10].

Reactant Concentration Increases with concentration

Higher concentrations of

methyl anthranilate and the

formylating agent increase the

frequency of molecular

collisions, leading to a faster

reaction rate.

Catalyst Significantly increases

Catalysts lower the activation

energy of the rate-determining

step (typically the nucleophilic

attack) by making the

formylating agent more

electrophilic[5].

Solvent Varies

While many modern protocols

are solvent-free, the choice of

solvent can impact reactant

solubility and intermediate

stability. In some cases,

reactions proceed to

completion faster without a

solvent[10].

Substituents on Amine Dependent on electronic

nature

Electron-donating groups on

the aromatic ring of the aniline

increase the nucleophilicity of

the nitrogen atom, thus

accelerating the reaction.

Conversely, electron-

withdrawing groups decrease

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.tandfonline.com/doi/full/10.1080/17518253.2010.524168
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra07476d
https://www.tandfonline.com/doi/full/10.1080/17518253.2010.524168
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


nucleophilicity and slow the

reaction down[5].

Studies on various substituted anilines have consistently shown that anilines with electron-

donating groups like methyl (Me) or methoxy (OMe) provide excellent yields more rapidly than

those with electron-withdrawing groups like chlorine or bromine[5]. This principle underpins the

high reactivity of methyl anthranilate in N-formylation reactions.

Experimental Protocols and Analytical Monitoring
A robust experimental design is essential for the successful synthesis and analysis of methyl
N-formylanthranilate. The protocol must be self-validating, incorporating steps for purification

and characterization to ensure the integrity of the final product.

Protocol: Iodine-Catalyzed Solvent-Free N-Formylation
This protocol is adapted from established methods for the N-formylation of amines and offers a

simple, efficient, and environmentally conscious approach[9].

Materials:

Methyl anthranilate (1.0 mmol)

Formic acid (2.0 mmol, 2 equivalents)

Iodine (I₂) (0.05 mmol, 5 mol%)

Round-bottom flask with a magnetic stir bar

Heating mantle or oil bath

Ethyl acetate

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)
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Rotary evaporator

Thin-Layer Chromatography (TLC) plate

Procedure:

Reaction Setup: In a clean, dry round-bottom flask, combine methyl anthranilate (1.0 mmol)

and formic acid (2.0 mmol).

Catalyst Addition: Add crystalline iodine (5 mol%) to the mixture.

Reaction: Place the flask in a preheated oil bath at 70°C and stir the mixture vigorously.

Monitoring: Monitor the progress of the reaction by TLC (using a suitable eluent like 3:1

hexanes:ethyl acetate). The disappearance of the methyl anthranilate spot indicates the

reaction is nearing completion.

Work-up: After the reaction is complete (typically 1-2 hours), cool the flask to room

temperature. Dilute the mixture with ethyl acetate.

Washing: Transfer the solution to a separatory funnel and wash sequentially with saturated

sodium bicarbonate solution (to neutralize excess formic acid) and then with brine.

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate,

filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid can be further purified by recrystallization from a

suitable solvent system (e.g., ethanol/water) to yield pure methyl N-formylanthranilate.

Characterization: Confirm the identity and purity of the product using analytical techniques

such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Analytical Techniques for Reaction Monitoring
Effective monitoring is crucial for kinetic studies and process optimization. A combination of

techniques provides a comprehensive understanding of the reaction's progress.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring

the reaction in real-time. It allows for the quantitative observation of the disappearance of

reactant signals and the appearance of product signals, enabling the calculation of reaction

rates[6][11].

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-

MS) or Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used to

identify and quantify reactants, products, and intermediates in the reaction mixture[11].

Chromatography: Thin-Layer Chromatography (TLC) is a quick, qualitative method for

tracking the consumption of starting materials. High-Performance Liquid Chromatography

(HPLC) offers quantitative analysis of the reaction mixture over time.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubs.acs.org/doi/10.1021/acscatal.8b03274
https://dspace.library.uvic.ca/items/9198f170-c99f-494f-8ad9-6d48127ffe0c
https://dspace.library.uvic.ca/items/9198f170-c99f-494f-8ad9-6d48127ffe0c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: General Experimental Workflow for Synthesis and Analysis
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Caption: Figure 2: General Experimental Workflow for Synthesis and Analysis.
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Conclusion
The synthesis of methyl N-formylanthranilate via the N-formylation of methyl anthranilate is a

well-established yet continuously evolving area of organic chemistry. The reaction mechanism,

primarily a nucleophilic acyl substitution, can be efficiently catalyzed by a range of systems

from simple acids to molecular iodine, each offering distinct advantages. The kinetics of the

reaction are predictably influenced by temperature, concentration, and the electronic properties

of the substrate, allowing for rational optimization. By employing robust experimental protocols

and modern analytical techniques, researchers can achieve high yields of this valuable

compound efficiently and sustainably. This guide provides the foundational knowledge for

professionals to understand, implement, and innovate upon the synthesis of this important

formamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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